molecular formula C23H20N4O3 B3556358 N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3556358
M. Wt: 400.4 g/mol
InChI Key: JKGMUPVIASBWCT-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)22(28)26-21-20(23(29)24-14-19-8-5-13-30-19)15-25-27(21)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGMUPVIASBWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 5-(4-methylbenzamido)-1-phenyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the pyrazole or benzamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]BENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-5-[4-(3-METHYLBENZAMIDO)PHENYL]-3-[(4-METHYLPHENYL)METHYL]-2-OXO-1,3-OXAZOLIDINE-4-CARBOXAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
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N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

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